benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
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Description
Scientific Research Applications
1. Alicyclic Ring Cleavage and Transformations Research shows that perfluorinated benzocyclobutenes, which are structurally related to 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-benzene, undergo ring cleavage and other transformations. This process leads to the formation of compounds like 2-bromoperfluoroisopropylbenzene and 2-bromoperfluoro-sec-butylbenzene, providing insights into the reactivity of brominated benzene derivatives (Karpov, Mezhenkova, & Platonov, 1996).
2. Shape Effects on Hydrogenation Selectivity The shape of platinum nanoparticles, including those derived from brominated benzene compounds like 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-benzene, significantly affects the hydrogenation selectivity of benzene. Different nanoparticle shapes lead to the formation of various products, demonstrating the critical role of molecular geometry in catalysis (Bratlie et al., 2007).
3. X-Ray Structure Determinations X-ray crystallographic studies of bromo- and bromomethyl-substituted benzenes, closely related to the target compound, provide detailed insights into the interactions and structural arrangements of brominated benzene derivatives. These studies reveal complex packing motifs and various types of interactions, enhancing our understanding of the structural properties of such compounds (Jones, Kuś, & Dix, 2012).
4. Synthesis of Biologically Active Compounds Brominated benzene derivatives serve as precursors for synthesizing biologically active compounds. For instance, the synthesis of certain bromo-benzene-diol compounds illustrates the potential of brominated benzenes in producing molecules with biological relevance (Akbaba et al., 2010).
5. Electrocatalytic Applications Compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, which are structurally analogous to 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-benzene, have been synthesized for electrocatalytic applications. Their electrochemical studies show chemically reversible oxidations, indicating their potential in electrocatalytic processes (Fink et al., 1997).
properties
IUPAC Name |
1-bromo-4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF4/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARLCDBTJUDDP-PQENDOFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- |
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